molecular formula C8H9NO2 B1589359 5-MethylSalicylamide CAS No. 39506-61-1

5-MethylSalicylamide

Cat. No.: B1589359
CAS No.: 39506-61-1
M. Wt: 151.16 g/mol
InChI Key: YNAXKCRTFJQYDT-UHFFFAOYSA-N
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Description

5-MethylSalicylamide, also known as 2-Hydroxy-5-methylbenzamide, is an organic compound with the molecular formula C8H9NO2. It is a derivative of salicylamide, where a methyl group is substituted at the fifth position of the benzene ring. This compound is known for its analgesic and antipyretic properties, similar to those of salicylamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-MethylSalicylamide typically involves the amidation of 5-Methylsalicylic acid. The process can be summarized as follows:

    Starting Material: 5-Methylsalicylic acid.

    Reagents: Ammonia or an amine (such as methylamine).

    Solvent: Common solvents include tetrahydrofuran or dichloromethane.

    Catalyst: Thionyl chloride can be used to activate the carboxylic acid group for the amidation reaction.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-MethylSalicylamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

5-MethylSalicylamide has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as an analgesic and antipyretic agent.

    Industry: It is used in the formulation of various pharmaceutical products

Mechanism of Action

The mechanism of action of 5-MethylSalicylamide involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: By inhibiting COX enzymes, it reduces the synthesis of prostaglandins, which are mediators of pain and inflammation.

Comparison with Similar Compounds

    Salicylamide: Similar in structure but lacks the methyl group at the fifth position.

    Mesalamine: Another derivative of salicylic acid with anti-inflammatory properties.

    Salsalate: A dimer of salicylic acid used as an anti-inflammatory agent.

Uniqueness: 5-MethylSalicylamide is unique due to the presence of the methyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can enhance its efficacy and reduce potential side effects compared to its analogs .

Properties

IUPAC Name

2-hydroxy-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAXKCRTFJQYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443636
Record name 5-MethylSalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39506-61-1
Record name 5-MethylSalicylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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